N-(3-acetylphenyl)-3-(2-thienyl)propanamide
Overview
Description
N-(3-acetylphenyl)-3-(2-thienyl)propanamide, commonly known as ATFMK, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in a variety of fields.
Mechanism of Action
ATFMK exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, ATFMK reduces the production of these mediators, leading to its anti-inflammatory effects. Additionally, ATFMK has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that ATFMK can reduce inflammation, inhibit cancer cell growth, and have neuroprotective effects. Additionally, ATFMK has been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Advantages and Limitations for Lab Experiments
One advantage of ATFMK is its high potency and selectivity for COX-2 inhibition, which makes it a useful tool for studying the role of COX-2 in various biological processes. Additionally, its low toxicity profile makes it a safe compound to work with in laboratory settings. However, one limitation of ATFMK is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for ATFMK research. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of ATFMK. Additionally, further studies are needed to fully understand the mechanisms underlying ATFMK's neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential applications of ATFMK in other areas, such as cardiovascular disease and diabetes.
Scientific Research Applications
ATFMK has been extensively studied for its potential applications in a variety of fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, ATFMK has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Inflammation studies have shown that ATFMK can reduce the production of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases such as arthritis. In neurodegenerative diseases, ATFMK has been shown to have neuroprotective effects, which may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-thiophen-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11(17)12-4-2-5-13(10-12)16-15(18)8-7-14-6-3-9-19-14/h2-6,9-10H,7-8H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUIAYSGBINYMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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